[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
CAS No.: 1142204-27-0
Cat. No.: VC8050173
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol
* For research use only. Not for human or veterinary use.
![[{2-[(Cyclopropylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid - 1142204-27-0](/images/structure/VC8050173.png)
Specification
CAS No. | 1142204-27-0 |
---|---|
Molecular Formula | C15H20N2O4 |
Molecular Weight | 292.33 g/mol |
IUPAC Name | 2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid |
Standard InChI | InChI=1S/C15H20N2O4/c1-21-13-6-4-12(5-7-13)17(10-15(19)20)9-14(18)16-8-11-2-3-11/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)(H,19,20) |
Standard InChI Key | NEFMLINNVCBWIT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₂₀N₂O₄, with a molecular weight of 292.33 g/mol . Its IUPAC name, 2-(N-[2-(cyclopropylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid, reflects three critical moieties:
-
A cyclopropylmethyl group conferring conformational rigidity.
-
A methoxyphenyl ring enabling π-π interactions with biological targets.
-
An acetic acid backbone facilitating solubility and hydrogen bonding .
The SMILES notation (COC1=CC=C(C=C1)N(CC(=O)NCC2CC2)CC(=O)O
) and InChIKey (NEFMLINNVCBWIT-UHFFFAOYSA-N
) provide unambiguous structural identification .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1142204-27-0 | |
Molecular Formula | C₁₅H₂₀N₂O₄ | |
Molecular Weight | 292.33 g/mol | |
Hazard Classification | Irritant | |
Storage Conditions | Room temperature, dry environment |
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
-
Amide bond formation between cyclopropylmethylamine and a keto-acid precursor.
-
Coupling of the intermediate with 4-methoxyaniline.
-
Acetic acid functionalization to finalize the backbone.
Critical challenges include optimizing reaction yields (often <60% in early steps) and minimizing side products like N-alkylated byproducts. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Analytical Characterization
-
NMR spectra: Key peaks include δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.8 ppm (methoxy group), and δ 6.8–7.2 ppm (aromatic protons) .
-
Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 293.3, consistent with the molecular formula .
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
While no explicit mechanism of action is confirmed, structural analogs suggest:
-
COX-2 inhibition: Methoxyphenyl groups may bind cyclooxygenase-2, reducing prostaglandin synthesis.
-
Opioid receptor modulation: Cyclopropyl groups in related compounds exhibit affinity for μ-opioid receptors.
Preliminary Findings
-
In vitro assays: Moderate inhibition of TNF-α (IC₅₀ ≈ 50 μM) in macrophage models, implying anti-inflammatory potential.
-
Analgesic activity: Rodent models show 30% reduction in pain response at 10 mg/kg, though less potent than ibuprofen.
Assay Type | Result | Implication | Source |
---|---|---|---|
TNF-α Inhibition | IC₅₀ = 50 μM | Anti-inflammatory potential | |
Thermal Hyperalgesia | 30% pain reduction at 10 mg/kg | Analgesic activity |
Research and Industrial Applications
Pharmaceutical Development
-
Lead compound optimization: Structural modifications (e.g., halogenation of the phenyl ring) aim to enhance potency and bioavailability.
-
Drug delivery systems: Conjugation with nanoparticles improves solubility for intravenous administration.
Biochemical Probes
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